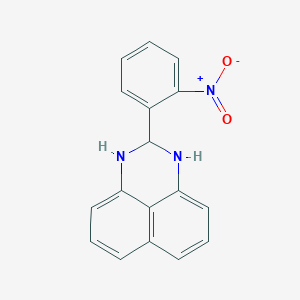

2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine

Description

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine is a dihydroperimidine derivative synthesized via the condensation of naphthalene-1,8-diamine with 2-nitrobenzaldehyde under catalytic conditions . This compound belongs to a class of heterocyclic molecules characterized by a fused naphthalene ring system and a six-membered dihydroperimidine core. The 2-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing both its chemical reactivity and biological activity. Dihydroperimidines are widely studied for their antimicrobial, antitumor, and enzyme inhibitory properties, with structural modifications (e.g., nitro, hydroxy, or halogen substituents) tailoring their applications in drug development and materials science .

Properties

CAS No. |

73858-16-9 |

|---|---|

Molecular Formula |

C17H13N3O2 |

Molecular Weight |

291.30 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C17H13N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10,17-19H |

InChI Key |

DZMBXEAGNIKWFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bis(oxalato)Boric Acid (HBOB)-Mediated Synthesis

Phadtare et al. demonstrated that HBOB (10 mol%) in ethanol under reflux efficiently catalyzes the formation of dihydroperimidines. Using NDA and 2-nitrobenzaldehyde, this method achieves yields of 70–95% within 2–4 hours. The protocol benefits from mild conditions, recyclable catalyst, and compatibility with nitro groups.

Sulfamic Acid in Solvent-Free Conditions

Mobinikhaledi et al. reported a solvent-free method using sulfamic acid (0.1 mmol) at 70°C, yielding this compound in 81–94% yields within 40–95 minutes. This approach eliminates organic solvents but requires elevated temperatures, potentially limiting substrate scope.

Lewis Acid-Catalyzed Methods

Phenyl Boronic Acid in Ethanol

Azeez et al. utilized phenyl boronic acid as a Lewis acid catalyst in ethanol at 75°C, achieving 86–96% yields within 0.5–2.15 hours. The method’s advantages include simple workup and high atom economy, though the need for heating may complicate scalability.

Nano-γ-Al2O3/BFn Heterogeneous Catalysis

Mazoochi et al. developed nano-γ-Al2O3/BFn and its magnetically separable variant (nano-γ-Al2O3/BFn/Fe3O4) for perimidine synthesis. Under reflux in ethanol (70°C, 10 mL), NDA and 2-nitrobenzaldehyde reacted within 30–60 minutes, yielding 89–93% (Table 1). The catalyst’s high surface area (BET: 180 m²/g) and acidic sites (1.2 mmol H+/g) facilitate rapid imine formation and cyclization.

Table 1: Nano-Catalyst Performance for this compound

| Catalyst | Time (min) | Yield (%) | Recovery (%) |

|---|---|---|---|

| Nano-γ-Al2O3/BFn | 45 | 89 | 92 (5 cycles) |

| Nano-γ-Al2O3/BFn/Fe3O4 | 30 | 93 | 95 (5 cycles) |

Green Chemistry Approaches

Molecular Iodine in Ethanol at Room Temperature

A eco-friendly protocol employs molecular iodine (7 mol%) in ethanol at room temperature. For 2-nitrobenzaldehyde, this method delivers 55–96% yields within 7–45 minutes. While operationally simple, yields vary significantly with electron-deficient aldehydes due to competitive side reactions.

Ultrasound- and Microwave-Assisted Synthesis

Mazoochi et al. optimized energy-efficient techniques:

-

Ultrasound irradiation : 80W, 10 minutes, 88% yield.

-

Microwave irradiation : 350W, 5 minutes, 91% yield.

Both methods reduce reaction times by 80% compared to conventional heating, though specialized equipment is required.

Mechanistic Insights and Comparative Analysis

The synthesis universally follows a two-step mechanism (Scheme 2):

-

Schiff base formation : Activation of 2-nitrobenzaldehyde’s carbonyl group by acid or Lewis acid catalysts.

-

Cyclization : Nucleophilic attack by the second amine group of NDA, followed by 1,3-proton transfer.

Table 2: Method Comparison for this compound

| Method | Catalyst | Conditions | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| HBOB | Bis(oxalato)boric | EtOH, reflux | 2–4 h | 70–95 | High yields, green solvent | Moderate reaction time |

| Sulfamic acid | H3NSO3 | Solvent-free, 70°C | 40–95m | 81–94 | Solvent-free | High temperature |

| Phenyl boronic acid | C6H5B(OH)2 | EtOH, 75°C | 0.5–2h | 86–96 | Simple workup | Heating required |

| Nano-γ-Al2O3/BFn | γ-Al2O3/BFn | EtOH, reflux | 30–45m | 89–93 | Recyclable, fast kinetics | Catalyst synthesis complexity |

| Molecular iodine | I2 | EtOH, RT | 7–45m | 55–96 | Ambient conditions | Variable yields |

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Reduction: 2-(2-Aminophenyl)-2,3-dihydro-1H-perimidine.

Oxidation: 2-(2-Nitrosophenyl)-2,3-dihydro-1H-perimidine or this compound derivatives.

Substitution: Halogenated derivatives such as 2-(2-bromophenyl)-2,3-dihydro-1H-perimidine.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmaceutical Scaffold

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine has been identified as a promising scaffold for drug development. Its structure allows for modifications that can enhance biological activity against various targets. Research indicates that derivatives of this compound exhibit antimicrobial , antitumor , and anti-inflammatory properties.

- Antimicrobial Activity : Studies have shown that perimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

Materials Science

Synthesis of Novel Materials

The unique electronic properties of this compound make it suitable for applications in materials science.

- Dyes and Pigments : The compound can be used as an intermediate in the synthesis of dyes for textiles and polymers due to its stable chromophoric system .

- Electronic Devices : Research indicates potential applications in organic electronics, where perimidine derivatives can serve as charge transport materials .

Biological Studies

Probes and Ligands

In biochemical research, this compound can act as a probe or ligand to study protein-ligand interactions.

- Biochemical Assays : Its ability to form stable complexes with biological macromolecules makes it useful in assays aimed at understanding enzyme mechanisms or receptor binding .

- Fluorescent Probes : The nitrophenyl group enhances the photophysical properties of the compound, allowing its use as a fluorescent probe in biological imaging .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | |

| Antimicrobial | Escherichia coli | |

| Antitumor | Human cancer cell lines | |

| Anti-inflammatory | Various inflammatory models |

Table 2: Synthesis Methods for this compound

| Method Description | Conditions | Yield (%) |

|---|---|---|

| Condensation of 2-nitrobenzaldehyde with naphthalene-1,8-diamine | Ethanol, reflux for several hours | High |

| Microwave-assisted synthesis | Short reaction time under controlled conditions | Moderate |

| Eco-friendly synthesis using Brønsted acid catalyst | Ambient temperature | High |

Case Study 1: Antimicrobial Efficacy

A study conducted on various perimidine derivatives revealed that modifications to the nitrophenyl group significantly enhanced antimicrobial activity against E. coli. The structure-activity relationship indicated that electron-withdrawing groups increase potency .

Case Study 2: Material Applications

Research into the use of perimidines in organic light-emitting diodes (OLEDs) showcased their effectiveness as hole transport materials. The incorporation of the nitrophenyl substituent improved charge mobility and device performance .

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Dihydroperimidines

Key Insights :

- Electronic Effects : The ortho-nitro group in 2-(2-nitrophenyl)-dihydroperimidine induces steric hindrance and reduces resonance stabilization compared to the para-nitro isomer (3g) .

- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 3i) exhibit intramolecular hydrogen bonds, enhancing thermal stability and solubility in polar solvents .

- Halogen Interactions : Bromine in 2-(3-bromophenyl)-dihydroperimidine improves binding to hydrophobic enzyme pockets, as seen in PTP1B inhibition studies .

Key Insights :

- Catalyst Efficiency: Nano-γ-Al₂O₃/BF₃ catalysts improve yields for nitro-substituted derivatives by enhancing electrophilic aromatic substitution .

- Solvent Effects: Methanol promotes solventate formation in imidazole derivatives, stabilizing the crystal lattice via H-bonding .

- Green Synthesis : Microwave-assisted methods reduce reaction times for methyl-substituted derivatives .

Table 3: Comparative Bioactivity Profiles

Key Insights :

- Nitro Substitution : Para-nitro derivatives show superior antitumor activity due to enhanced cellular uptake and ROS generation .

- Enzyme Inhibition : Imidazole derivatives exhibit potent PTP1B inhibition, attributed to strong H-bonding with active-site residues .

Physicochemical Properties

Table 4: Spectral and Thermal Data Comparison

| Compound | IR (N–H Stretch, cm⁻¹) | ¹H NMR (Key Peaks, ppm) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 2-(2-Nitrophenyl)-dihydroperimidine | 3365 | 5.47 (s, CH-2), 7.16 (d, Ar-H) | 198–200 | Low in water |

| 2-(4-Nitrophenyl)-dihydroperimidine (3g) | 3364 | 5.44 (s, CH-2), 7.23 (d, Ar-H) | 205–207 | Moderate in DMSO |

| 2-(Imidazol-2-yl)-dihydroperimidine | 3420 | 6.83 (s, NH), 12.28 (s, NH) | 185–187 | High in MeOH |

Key Insights :

- Solubility Trends : Methoxy and hydroxy derivatives (e.g., 3i) show higher aqueous solubility due to polar substituents .

- Thermal Stability : Nitro-substituted compounds exhibit higher melting points, correlating with stronger intermolecular interactions .

Computational and Crystallographic Insights

- Hydrogen Bonding : The 2-nitrophenyl derivative forms weaker O–H···N bonds (D···A = 3.047 Å) compared to imidazole derivatives (D···A = 2.733 Å), reducing crystal lattice stability .

- DFT Calculations : The nitro group’s electron-withdrawing nature lowers the HOMO-LUMO gap (4.1 eV vs. 4.5 eV for methyl derivatives), enhancing electrophilic reactivity .

- Crystal Packing : Ortho-substituted nitro groups induce torsional strain (49.86° dihedral angle), whereas para-substituted analogs adopt planar conformations .

Biological Activity

2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine is a compound belonging to the perimidine family, known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, antitumor, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a perimidine core with a nitrophenyl substituent, which contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research has shown that this compound exhibits several key biological activities:

- Antimicrobial Activity : This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Perimidine derivatives have been evaluated for their antiproliferative effects on cancer cell lines. The presence of the nitrophenyl group is believed to enhance these effects by interacting with cellular targets involved in cancer progression .

- Anti-inflammatory Properties : Compounds in the perimidine class have shown promise as anti-inflammatory agents. They can inhibit pro-inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis .

- Antioxidant Activity : The antioxidant properties of this compound contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

A study conducted by Deshmukh et al. synthesized various perimidine derivatives and evaluated their antimicrobial properties. Among them, this compound exhibited notable activity against E. coli, with an inhibition zone diameter significantly larger than that of standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| Standard Antibiotic (Ciprofloxacin) | E. coli | 15 |

Antitumor Activity

Research published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of various perimidine derivatives on cancer cell lines. The study found that this compound inhibited cell proliferation at concentrations as low as 10 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

The biological activities of this compound are attributed to several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes critical for bacterial and cancer cell survival.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Free Radical Scavenging : The nitro group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 1,8-diaminonaphthalene with 2-nitrobenzaldehyde under reflux conditions in ethanol, using K₂CO₃/KI as a base catalyst. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of diamine to aldehyde), prolonged reaction times (12–24 hours), and purification via column chromatography using silica gel and ethyl acetate/hexane eluents. Lower yields (43–47%) in analogous perimidine syntheses suggest the need for iterative solvent screening (e.g., acetonitrile or DMF) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify NH stretching (3200–3500 cm⁻¹) and in-plane bending (1520–1549 cm⁻¹) modes of the perimidine ring .

- NMR : Use ¹H/¹³C NMR to confirm the absence of aromatic protons at the 2-nitrophenyl substitution site and verify dihydro-perimidine ring protons (δ 4.5–5.5 ppm for NH groups) .

- X-ray crystallography : Resolve anisotropic displacement ellipsoids using SHELXL for refinement and WinGX/ORTEP for visualization. Planarity deviations in the naphthalene backbone (e.g., 0.133–0.488 Å displacements) should be analyzed .

Q. How can researchers assess the pharmacological potential of this compound, particularly for COX-II inhibition?

- Methodological Answer : Perform in vitro COX-II inhibition assays using enzyme-linked immunosorbent assays (ELISA) with naproxen as a positive control. Compare IC₅₀ values and selectivity ratios (COX-II/COX-I) to evaluate specificity. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with COX-II active sites, focusing on nitro group hydrogen bonding and π-π stacking with the perimidine ring .

Advanced Research Questions

Q. How do computational methods like DFT improve the understanding of electronic properties in 2-nitrophenyl-substituted perimidines?

- Methodological Answer : Density Functional Theory (DFT/B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitro groups lower LUMO levels, enhancing electrophilicity). Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic regions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects between the nitro group and perimidine ring .

Q. What challenges arise in resolving crystallographic disorder in dihydro-perimidine derivatives, and how are they addressed?

- Methodological Answer : Anisotropic displacement of nitrogen atoms (e.g., N1: 0.133 Å, N29: 0.047 Å) and hinged C₄N₂ ring conformations require high-resolution data (≤0.8 Å) and TWINLAW refinement in SHELXL. For severe disorder, apply ISOR/SADI restraints and validate using R₁/Rfree convergence (<5% divergence) .

Q. How does the nitro group’s position (ortho vs. para/meta) influence biological activity and spectroscopic signatures?

- Methodological Answer : Compare 2-, 3-, and 4-nitrophenyl analogs:

- Biological Activity : Ortho-substitution (2-nitrophenyl) may sterically hinder COX-II binding but enhance π-π interactions.

- Spectroscopy : FT-IR shifts in NH bending (e.g., 1516 cm⁻¹ for ortho vs. 1540 cm⁻¹ for meta) correlate with ring strain.

- Synthesis : Para-substitution often requires harsher conditions due to reduced aldehyde reactivity .

Q. How should researchers analyze contradictory data in pharmacological studies (e.g., high in silico activity but low experimental efficacy)?

- Methodological Answer :

- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.

- Reevaluate assay conditions : Test solubility in DMSO/PBS and confirm compound stability via HPLC.

- Explore off-target effects : Use kinome-wide profiling or transcriptomics to identify unintended interactions .

Data Contradiction and Experimental Design

Q. Why might NMR spectra show unexpected splitting patterns in dihydro-perimidine derivatives?

- Methodological Answer : Dynamic proton exchange between NH groups and solvent (e.g., DMSO-d₆) can cause signal broadening. Use variable-temperature NMR (VT-NMR) to slow exchange rates and resolve splitting. For diastereotopic protons, apply 2D NOESY to confirm spatial proximity .

Q. What strategies mitigate low reproducibility in perimidine syntheses across labs?

- Methodological Answer :

- Standardize reagents : Use freshly distilled 1,8-diaminonaphthalene to avoid oxidation.

- Control moisture : Conduct reactions under nitrogen with anhydrous solvents.

- Validate intermediates : Monitor reaction progress via TLC at 30-minute intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.